Praemenstron

Description

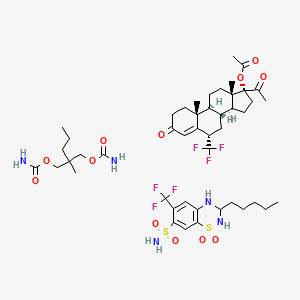

Praemenstron is a pharmaceutical product developed by Nordmark Arzneimittel, primarily indicated for its sedative properties . Its active ingredient, Penflutizide (C₁₃H₁₈F₃N₃O₄S₂; molecular weight: 401.425), belongs to the thiazide diuretic class and acts as a Na⁺-Cl⁻ symport inhibitor . Unique to Penflutizide is its phototoxic activity, mediated through lipid peroxidation mechanisms. Studies demonstrate that its phototoxicity involves singlet oxygen (Type II mechanism), accelerating vitamin E (α-tocopherol) oxidation in the presence of light . Additionally, Penflutizide induces photolytic damage in red blood cell (RBC) membranes, leading to hydrogen peroxide formation in membrane lipids, a critical factor in its phototoxic profile . Despite its primary use as a sedative, the molecular basis of its sedative action remains under investigation.

Properties

CAS No. |

78393-41-6 |

|---|---|

Molecular Formula |

C46H67F6N5O12S2 |

Molecular Weight |

1060.2 g/mol |

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C24H31F3O4.C13H18F3N3O4S2.C9H18N2O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4;1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h11,16-18,20H,5-10,12H2,1-4H3;6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21);3-6H2,1-2H3,(H2,10,12)(H2,11,13)/t16-,17+,18+,20+,21-,22+,23+;;/m1../s1 |

InChI Key |

UCAHXCQNYNXTHT-YCQBCPFOSA-N |

SMILES |

CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1.CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |

Isomeric SMILES |

CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1.CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C |

Canonical SMILES |

CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1.CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |

Synonyms |

flumedroxone acetate - meprobamate - n-pentylhydroflumethiazide flumedroxone acetate, meprobamate, n-pentylhydroflumethiazide drug combination praemenstron premenstrone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to Praemenstron/Penflutizide, as per available literature:

Penflutizide vs. Flumequine

Flumequine is referenced in as a compound sharing the generic name this compound or Precyclan, produced by Nordmark. However, conflicting data arise:

- Structural Discrepancy: Flumequine’s reported molecular formula (C₁₄H₁₂FNO₃; molecular weight: 261.25) and CAS number (42835-25-6) differ significantly from Penflutizide’s .

- Functional Overlap: Flumequine is described as an antibacterial agent, whereas Penflutizide is a diuretic with sedative applications. This disparity highlights the need for caution when interpreting nomenclature in pharmaceutical databases.

Penflutizide vs. Flumural

Flumural (Apurone; CAS 2135-17-3) is a glucocorticoid with anti-inflammatory properties, produced by 3M Santt . Key comparisons include:

- Molecular Structure : Flumural (C₂₂H₂₇F₂O₅; molecular weight: 410.46) features a steroid backbone with difluoro and trihydroxy groups, distinct from Penflutizide’s thiazide ring system .

- Mechanism and Use: Flumural targets glucocorticoid receptors, modulating immune responses, while Penflutizide inhibits renal ion transport and exhibits phototoxicity. Their therapeutic applications (anti-inflammatory vs. sedative/diuretic) are non-overlapping.

Comparative Data Table

Research Findings and Discrepancies

- Phototoxicity of Penflutizide : highlights Penflutizide’s role in generating singlet oxygen under light exposure, a trait absent in Flumural and unreported for Flumequine. This mechanism correlates with RBC membrane damage, suggesting a unique risk profile for this compound in clinical settings .

- Researchers must verify compound identities via CAS numbers or structural descriptors to avoid misinterpretation .

- Therapeutic Specificity : Flumural’s glucocorticoid activity contrasts sharply with Penflutizide’s diuretic-sedative effects, emphasizing the importance of mechanistic diversity in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.